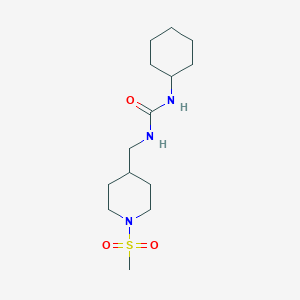
1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H27N3O3S and its molecular weight is 317.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a compound that belongs to the class of piperidine derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N2O2S, with a molecular weight of approximately 300.43 g/mol. The compound features a cyclohexyl group and a methylsulfonyl-piperidine moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Methyltransferase Inhibition : It has been suggested that compounds with similar structures can inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .
- Anticancer Activity : The compound may exhibit anticancer properties by inducing synthetic lethality in cancer cells, particularly those with mutations in tumor suppressor genes like BRCA1/2. This mechanism involves targeting specific pathways that are essential for the survival of cancer cells .
Neuropharmacological Effects
The compound may also influence neurological pathways. Research into piperidine derivatives indicates potential antidepressant effects and modulation of cognitive functions through interactions with neurotransmitter systems . The upregulation of signaling pathways involved in neuroprotection further supports its therapeutic potential.
Case Study 1: Cancer Treatment
In a preclinical model, a structurally related compound was tested for its ability to sensitize cancer cells to chemotherapy agents like cisplatin. The results indicated enhanced cytotoxicity when combined with standard treatments, suggesting that this compound could similarly potentiate treatment effects in resistant cancer types .
Case Study 2: Neurological Disorders
Another study explored the effects of piperidine derivatives on models of cerebral ischemia. The findings revealed that these compounds could significantly reduce oxidative stress markers and improve cognitive outcomes post-injury, indicating a protective role against neuronal damage .
Data Summary
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-21(19,20)17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRCXJGDWRREKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














